4-Bromo-N,N-diméthyl-2-nitroaniline

Vue d'ensemble

Description

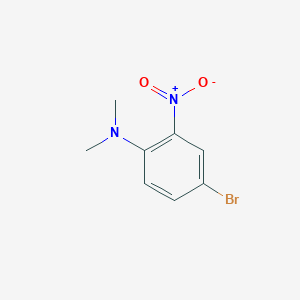

4-Bromo-N,N-dimethyl-2-nitroaniline is an organic compound with the molecular formula C₈H₉BrN₂O₂. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a bromine atom and a nitro group. This compound is known for its applications in various chemical reactions and research fields.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-N,N-dimethyl-2-nitroaniline serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure allows for multiple chemical transformations, making it a valuable building block in synthetic chemistry.

Biological Studies

The compound has been utilized in biological research to study enzyme interactions and cellular processes. Notably, it has shown potential as a probe in biochemical assays due to its ability to inhibit specific enzymes and modulate cellular pathways.

Antimicrobial Activity

Research indicates that 4-Bromo-N,N-dimethyl-2-nitroaniline exhibits antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 µg/mL | |

| Staphylococcus aureus | 10 µg/mL |

This antimicrobial activity suggests its potential use as an antibacterial agent in medical applications.

Cytotoxicity and Anticancer Potential

Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating its potential as a candidate for anticancer therapies. For instance, a study on breast cancer cell lines (MCF-7) showed significant reduction in cell viability upon treatment with varying concentrations of the compound.

Cancer Cell Study

A detailed investigation assessed the effects of 4-Bromo-N,N-dimethyl-2-nitroaniline on MCF-7 breast cancer cells. The results revealed:

- Increased apoptosis markers.

- Significant reduction in cell viability at concentrations ranging from 5 to 50 µM.

Antimicrobial Efficacy Study

Research focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria demonstrated:

- Effective inhibition of bacterial growth.

- Mechanisms suggesting disruption of bacterial cell wall synthesis.

Enzyme Interaction Analysis

Investigations into enzyme inhibition revealed that the compound competitively inhibits tyrosine phosphatase:

- This interaction is crucial for understanding pathways involved in various diseases where this enzyme plays a role.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-dimethyl-2-nitroaniline can be synthesized through a multi-step process involving nitration, bromination, and methylation reactions. One common method involves the nitration of N,N-dimethylaniline to introduce the nitro group, followed by bromination to add the bromine atom to the aromatic ring.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-N,N-dimethyl-2-nitroaniline typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents and conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.

Major Products Formed

Reduction: The major product formed is 4-amino-N,N-dimethyl-2-nitroaniline.

Substitution: Depending on the nucleophile used, products such as 4-methoxy-N,N-dimethyl-2-nitroaniline or 4-cyano-N,N-dimethyl-2-nitroaniline can be obtained.

Mécanisme D'action

The mechanism of action of 4-Bromo-N,N-dimethyl-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and dimethylamino group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-N,N-dimethylaniline: Lacks the nitro group, making it less reactive in redox reactions.

2-Bromo-N,N-dimethyl-4-nitroaniline: The position of the bromine and nitro groups is reversed, affecting its chemical reactivity and applications.

Uniqueness

4-Bromo-N,N-dimethyl-2-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable.

Activité Biologique

4-Bromo-N,N-dimethyl-2-nitroaniline (CAS Number: 829-02-7) is a nitroaniline derivative characterized by the presence of a bromine atom and two dimethylamino groups. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and other areas.

- Molecular Formula : CHBrNO

- Molecular Weight : 245.073 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 319.9 ± 27.0 °C

- Flash Point : 147.3 ± 23.7 °C

Biological Activity Overview

The biological activity of 4-Bromo-N,N-dimethyl-2-nitroaniline can be categorized into several key areas:

1. Cytotoxicity

Studies have indicated that 4-Bromo-N,N-dimethyl-2-nitroaniline exhibits cytotoxic effects on various cell lines. For instance, in vitro assays have shown that the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications. Notably, it has shown inhibition of tyrosine phosphatase, an enzyme involved in cellular signaling pathways.

3. Antimicrobial Activity

4-Bromo-N,N-dimethyl-2-nitroaniline has demonstrated antimicrobial properties against various bacterial strains, indicating its potential use as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 µg/mL | |

| Staphylococcus aureus | 10 µg/mL |

The biological activity of this compound is largely attributed to its chemical structure, which allows it to interact with biological macromolecules such as proteins and nucleic acids. The presence of the nitro group facilitates redox reactions, while the dimethylamino groups enhance nucleophilicity, allowing for versatile interactions within biological systems.

Case Studies

Several case studies have explored the biological implications of 4-Bromo-N,N-dimethyl-2-nitroaniline:

-

Cancer Cell Study :

A study assessed the impact of the compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations. -

Antimicrobial Efficacy :

Research focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth effectively, suggesting a mechanism that disrupts bacterial cell wall synthesis. -

Enzyme Interaction Analysis :

Investigations into enzyme inhibition revealed that the compound competitively inhibits tyrosine phosphatase, providing insights into potential pathways for therapeutic intervention in diseases where this enzyme plays a critical role.

Safety and Toxicology

While exploring the biological activities, safety profiles are also essential. The compound is classified as harmful by inhalation and skin contact, necessitating appropriate safety measures during handling.

Propriétés

IUPAC Name |

4-bromo-N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHIRXNSTICIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474804 | |

| Record name | 4-Bromo-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-02-7 | |

| Record name | 4-Bromo-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.